2-Fluoro-5-methylaniline, also known as 6-Fluoro-m-toluidine, is an aromatic amine compound with the chemical formula C7H8FN. Its synthesis has been described in various scientific publications, often as an intermediate or precursor to other functional molecules. For instance, one study details its preparation through the diazotization of 2-fluoro-5-nitrotoluene followed by reduction with tin chloride [].
While there is limited information readily available on the specific scientific research applications of 2-Fluoro-5-methylaniline itself, its structural similarity to other aromatic amines suggests potential uses in various research areas:
2-Fluoro-5-methylaniline is an organic compound with the molecular formula and a molecular weight of approximately 125.14 g/mol. It is classified as an aromatic amine, featuring a fluorine atom and a methyl group attached to an aniline structure. The compound is identified by its IUPAC name, 2-fluoro-5-methylaniline, and is known for its potential applications in various chemical syntheses and biological studies .
The biological activity of 2-fluoro-5-methylaniline has been studied in various contexts. It has been noted to exhibit toxicity when ingested or inhaled, causing skin irritation and acute toxicity effects . Its derivatives may also have pharmacological relevance, particularly in studies focused on enzyme interactions and metabolic pathways.
The synthesis of 2-fluoro-5-methylaniline can be achieved through several methods:
2-Fluoro-5-methylaniline finds applications in:
Studies on the interactions of 2-fluoro-5-methylaniline typically focus on its biochemical pathways and potential enzyme inhibition. Its derivatives are often investigated for their effects on various biological systems, including their role as inhibitors or activators in metabolic processes. Understanding these interactions is crucial for developing compounds with specific therapeutic effects .
Several compounds share structural similarities with 2-fluoro-5-methylaniline. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Fluoroaniline | C6H6FN | Fluorine at the meta position; less steric hindrance. |
4-Fluoroaniline | C6H6FN | Fluorine at the para position; different reactivity. |
2-Methyl-4-fluoroaniline | C7H8FN | Methyl group at the 2-position; similar reactivity but different properties due to position change. |
3-Methyl-2-fluoroaniline | C7H8FN | Methyl group at the 3-position; alters electronic properties significantly. |
The uniqueness of 2-fluoro-5-methylaniline lies in its specific arrangement of substituents that influence its chemical reactivity and biological activity compared to these similar compounds.
Irritant;Health Hazard